molecular formula C16H29N3O2 B7509241 1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide

1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide

カタログ番号: B7509241
分子量: 295.42 g/mol
InChIキー: UWZLBWPIDFMDJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide, commonly known as DMXAA, is a small molecule compound that has been widely studied for its potential use in cancer treatment. DMXAA was first discovered in 1998 by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

作用機序

The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to stimulate the production of cytokines, such as tumor necrosis factor alpha (TNF-α), which can lead to the destruction of cancer cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors, which can lead to their regression.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In preclinical studies, DMXAA has been shown to increase the production of cytokines, such as TNF-α and interferon gamma (IFN-γ). DMXAA has also been shown to increase the activity of natural killer cells, which can help to destroy cancer cells. In addition, DMXAA has been shown to inhibit the growth of blood vessels that supply tumors, which can lead to their regression.

実験室実験の利点と制限

DMXAA has a number of advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and purified. DMXAA has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to the use of DMXAA in lab experiments. DMXAA has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. In addition, DMXAA has been shown to be highly sensitive to the environment, and its activity can be affected by factors such as pH and temperature.

将来の方向性

There are a number of potential future directions for research on DMXAA. One area of interest is the development of new formulations of DMXAA that can improve its stability and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict response to DMXAA treatment. In addition, there is a need for further preclinical and clinical studies to investigate the safety and efficacy of DMXAA in cancer therapy. Finally, there is potential for the development of new drugs that are based on the structure of DMXAA and that have improved activity and selectivity against cancer cells.

合成法

DMXAA can be synthesized using a variety of methods, including the reaction of 2,6-dimethylpiperidine with ethyl 2-bromoacetate followed by reaction with methylamine. Another method involves the reaction of 2,6-dimethylpiperidine with ethyl 2-chloroacetate followed by reaction with methylamine. Both methods result in the formation of DMXAA as the final product.

科学的研究の応用

DMXAA has been extensively studied for its potential use in cancer therapy. In preclinical studies, DMXAA has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. DMXAA has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

特性

IUPAC Name

1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-12-5-4-6-13(2)19(12)15(20)11-18-9-7-14(8-10-18)16(21)17-3/h12-14H,4-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZLBWPIDFMDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CN2CCC(CC2)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。